![molecular formula C14H32O2Si B14244105 1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]- CAS No. 226950-27-2](/img/structure/B14244105.png)
1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]- is an organic compound with the molecular formula C14H32O2Si and a molecular weight of 260.49 g/mol . It is a derivative of 1-pentanol, where the hydroxyl group is substituted with a tris(1-methylethyl)silyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]- typically involves the reaction of 1-pentanol with tris(1-methylethyl)silyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
1-Pentanol+Tris(1-methylethyl)silyl chloride→1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound back to 1-pentanol.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: 1-Pentanol.
Substitution: Various substituted pentanol derivatives.
Aplicaciones Científicas De Investigación
1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of enzyme-catalyzed reactions and as a solvent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]- involves its interaction with various molecular targets and pathways. The silyl group can protect the hydroxyl group of 1-pentanol, preventing unwanted side reactions during chemical synthesis. This protection is crucial in multi-step synthesis processes where selective reactivity is required.
Comparación Con Compuestos Similares
Similar Compounds
1-Pentanol: A primary alcohol with the formula C5H12O.
2-Pentanol: A secondary alcohol with the formula C5H12O.
3-Pentanol: Another isomer of pentanol with the formula C5H12O.
Uniqueness
1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]- is unique due to the presence of the tris(1-methylethyl)silyl group, which imparts distinct chemical properties and reactivity. This compound is particularly valuable in organic synthesis for its ability to protect the hydroxyl group, allowing for selective reactions and the synthesis of complex molecules.
Propiedades
Número CAS |
226950-27-2 |
|---|---|
Fórmula molecular |
C14H32O2Si |
Peso molecular |
260.49 g/mol |
Nombre IUPAC |
5-tri(propan-2-yl)silyloxypentan-1-ol |
InChI |
InChI=1S/C14H32O2Si/c1-12(2)17(13(3)4,14(5)6)16-11-9-7-8-10-15/h12-15H,7-11H2,1-6H3 |
Clave InChI |
BYAPIOSHHLYCFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)
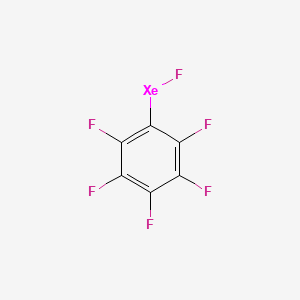
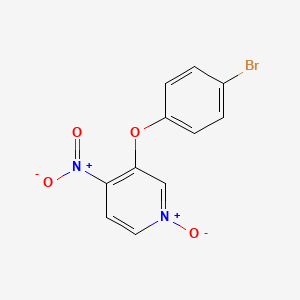
![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)
![2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid](/img/structure/B14244067.png)
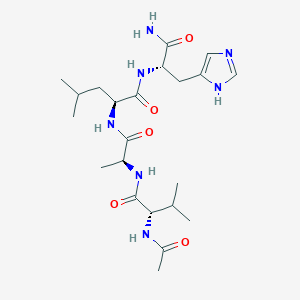
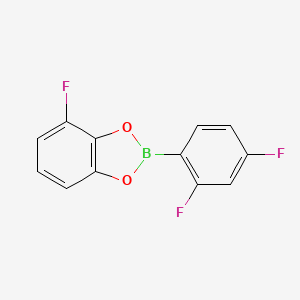
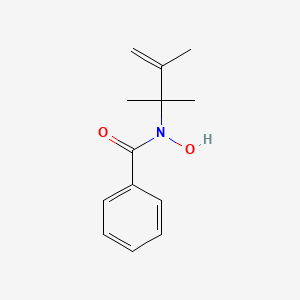
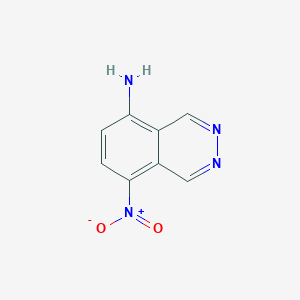
![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)

![1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide](/img/structure/B14244113.png)
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)

